2-(2-Methyl-1H-imidazol-1-yl)ethane-1-sulfonamide

Description

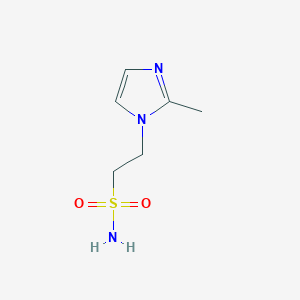

2-(2-Methyl-1H-imidazol-1-yl)ethane-1-sulfonamide is a sulfonamide derivative featuring a methyl-substituted imidazole ring. This compound belongs to a class of molecules where the imidazole moiety is linked to a sulfonamide group through an ethane spacer. Imidazole derivatives are widely studied for their diverse pharmacological activities, including anticancer, antimicrobial, and radiosensitizing properties .

Properties

Molecular Formula |

C6H11N3O2S |

|---|---|

Molecular Weight |

189.24 g/mol |

IUPAC Name |

2-(2-methylimidazol-1-yl)ethanesulfonamide |

InChI |

InChI=1S/C6H11N3O2S/c1-6-8-2-3-9(6)4-5-12(7,10)11/h2-3H,4-5H2,1H3,(H2,7,10,11) |

InChI Key |

SQVKLRMFGGBAQY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC=CN1CCS(=O)(=O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methyl-1H-imidazol-1-yl)ethane-1-sulfonamide typically involves the reaction of 2-methylimidazole with ethane-1-sulfonyl chloride under basic conditions. The reaction is usually carried out in a polar solvent such as dimethylformamide (DMF) or acetonitrile, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-(2-Methyl-1H-imidazol-1-yl)ethane-1-sulfonamide can undergo various chemical reactions, including:

Oxidation: The imidazole ring can be oxidized to form N-oxides.

Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to a sulfonic acid.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

Oxidation: N-oxides of the imidazole ring.

Reduction: Sulfonic acids or other reduced forms of the sulfonamide group.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2-Methyl-1H-imidazol-1-yl)ethane-1-sulfonamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.

Medicine: Explored for its antimicrobial and antifungal properties, as well as its potential use in drug development.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(2-Methyl-1H-imidazol-1-yl)ethane-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds with active site residues, thereby inhibiting enzyme activity or modulating receptor function. The sulfonamide group can also participate in hydrogen bonding and electrostatic interactions, contributing to the compound’s overall bioactivity .

Comparison with Similar Compounds

Structural Features

The compound’s structural analogs differ in substituents on the imidazole ring, spacer groups, and functional moieties. Key examples include:

Key Observations :

- Nitroimidazole derivatives (e.g., compound 29 in ) exhibit radiosensitizing properties, likely due to nitro group-mediated free radical generation under hypoxic conditions.

- Aniline-linked imidazoles (e.g., ) show higher melting points, suggesting stronger intermolecular interactions (e.g., hydrogen bonding or π-stacking).

- Ketone or carboxylic acid substituents (e.g., ) may reduce solubility compared to sulfonamides but enhance metal-binding capacity.

Physical and Chemical Properties

- Melting Points: 3-(2-Methyl-1H-imidazol-1-yl)aniline: 119.5–121.5°C 2-(2-Methyl-1H-imidazol-1-yl)aniline: 132.5–134.5°C Nitroimidazole-sulfonamide derivatives (e.g., compound 15): Not explicitly reported but expected to be lower due to nitro group polarity .

- Solubility : Sulfonamide groups generally improve aqueous solubility compared to aniline or carboxylic acid analogs .

Molecular Interactions and Crystal Packing

- In 1-(2-methyl-5-nitro-1H-imidazol-4-yl)ethanone, C–H···N and C–H···O interactions stabilize the crystal lattice .

- Sulfonamide-containing analogs likely exhibit stronger hydrogen-bonding networks, influencing stability and bioavailability.

Biological Activity

2-(2-Methyl-1H-imidazol-1-yl)ethane-1-sulfonamide is a sulfonamide derivative characterized by its imidazole moiety, which contributes to its diverse biological activities. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound includes carbon (C), hydrogen (H), nitrogen (N), oxygen (O), and sulfur (S) atoms. The compound features a sulfonamide group linked to a 2-methyl-1H-imidazole ring through an ethyl chain, which enhances its reactivity and biological interactions.

| Property | Details |

|---|---|

| Molecular Formula | C₅H₈N₂O₂S |

| Molecular Weight | 164.19 g/mol |

| Functional Groups | Sulfonamide, Imidazole |

| Solubility | Soluble in polar solvents |

Antimicrobial Activity

Research indicates that compounds with imidazole rings often exhibit significant antimicrobial properties. The sulfonamide group is known for its antibacterial effects, suggesting that this compound may also possess similar activity. Studies have shown effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

Table 1: Antimicrobial Activity Against Various Strains

| Bacterial Strain | Inhibition Zone (mm) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 | |

| Escherichia coli | 12 | |

| Bacillus subtilis | 10 |

Anti-inflammatory Activity

Sulfonamides have been documented to exhibit anti-inflammatory effects. In vitro studies demonstrated that derivatives of this compound significantly reduce inflammation markers, with IC50 values comparable to established anti-inflammatory drugs.

Table 2: Anti-inflammatory Activity Comparison

| Compound | IC50 (μg/mL) | Standard Drug IC50 (μg/mL) |

|---|---|---|

| This compound | 110 | Diclofenac: 157 |

Anticancer Activity

The potential anticancer properties of this compound have been explored in several studies. It has been shown to induce apoptosis in cancer cell lines such as HCT-116 (colon cancer) and MCF-7 (breast cancer). The mechanism involves cell cycle arrest and induction of apoptotic pathways.

Table 3: Cytotoxic Activity Against Cancer Cell Lines

The biological activity of this compound is attributed to its ability to form covalent bonds with nucleophilic sites on proteins and nucleic acids. This characteristic allows the compound to act as an enzyme inhibitor or modulator, impacting various biochemical pathways.

Case Studies

Several research studies have focused on the synthesis and evaluation of this compound's derivatives:

- A study reported the synthesis of various sulfonamide derivatives, including this compound, which were evaluated for their antimicrobial and anti-inflammatory activities. The results indicated promising bioactivity, particularly against resistant bacterial strains .

- Another investigation assessed the anticancer effects of this compound in vitro, highlighting its ability to induce cell cycle arrest in cancer cells through apoptosis mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.